

Application Notes: The Use of Rp-8-CPT-cAMPS in Gene Expression Studies

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Compound of Interest

Compound Name: *Rp-8-CPT-cAMPS*

Cat. No.: *B1630241*

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Introduction

Rp-8-CPT-cAMPS (8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a highly potent, membrane-permeable, and metabolically stable competitive inhibitor of cAMP-dependent protein kinase (PKA).[1][2][3] Unlike ATP-site inhibitors, **Rp-8-CPT-cAMPS** acts by binding to the cAMP binding sites on the regulatory subunits of the PKA holoenzyme. This prevents the cAMP-induced conformational change that leads to the dissociation and activation of the PKA catalytic subunits.[1] Its high specificity and stability make it an indispensable tool for elucidating the role of the PKA signaling cascade in regulating gene expression and other cellular processes.[1][4]

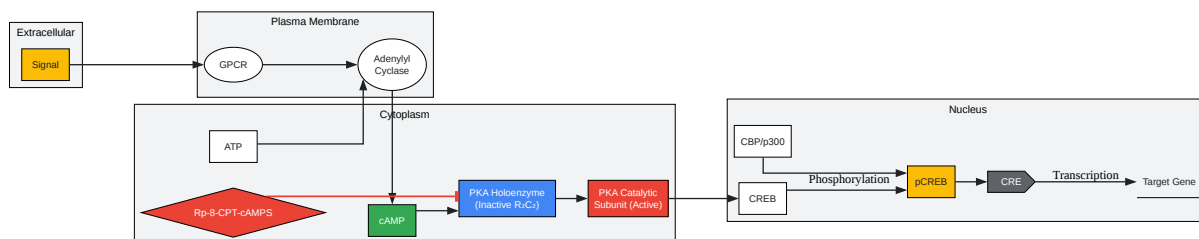
Mechanism of Action in Gene Regulation

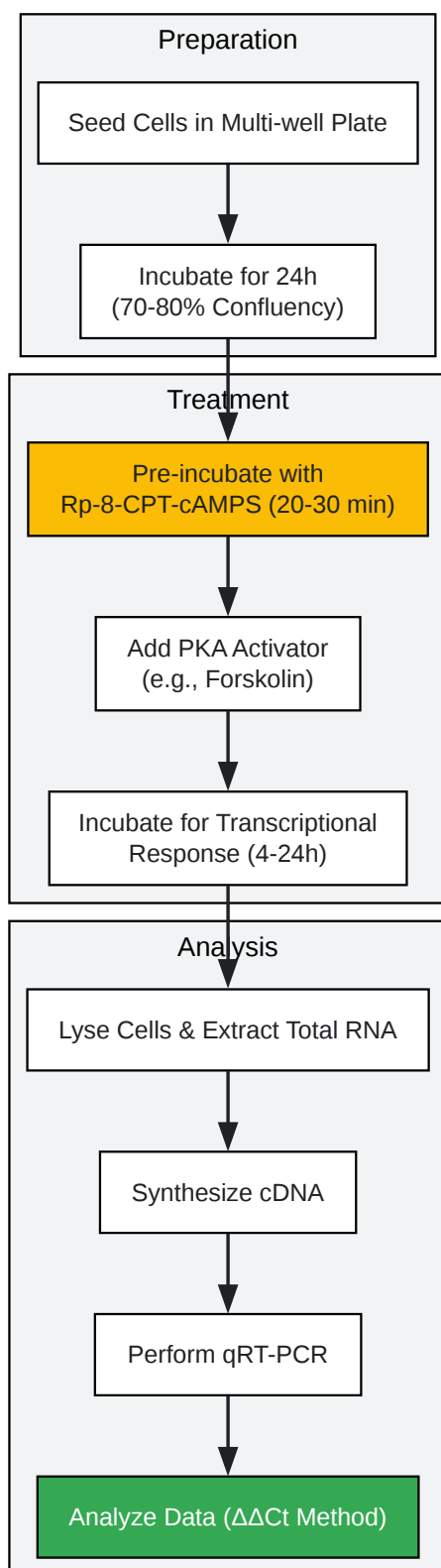
The canonical cAMP signaling pathway plays a central role in the control of gene expression. Activation of G-protein coupled receptors (GPCRs) leads to the production of cAMP, which then activates PKA. The active catalytic subunits of PKA translocate to the nucleus and phosphorylate the cAMP Response Element-Binding Protein (CREB) at Serine-133.[5] Phosphorylated CREB (pCREB) recruits transcriptional co-activators, such as CREB-Binding Protein (CBP) and p300, to cAMP Response Elements (CREs) located in the promoter regions of target genes, thereby initiating transcription.[5][6]

Rp-8-CPT-cAMPS allows researchers to probe this pathway by competitively antagonizing the action of endogenous cAMP. By preventing PKA activation, it effectively blocks the entire downstream signaling cascade, including CREB phosphorylation and subsequent target gene

expression. This makes it a definitive tool for confirming the PKA-dependency of a gene's response to a cAMP-elevating stimulus.

Signaling Pathway: PKA Inhibition by Rp-8-CPT-cAMPS





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